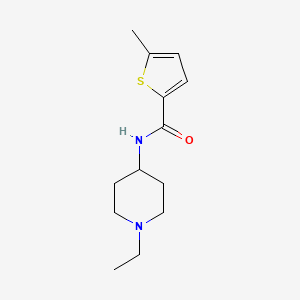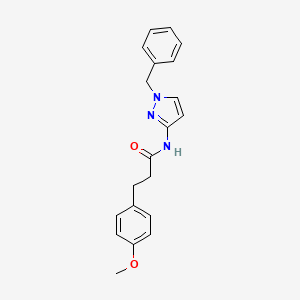![molecular formula C18H31N3O2 B6001102 1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B6001102.png)
1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[45]decan-2-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one is a complex organic compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one typically involves multiple steps, starting from commercially available reagents. One common approach is the Prins/pinacol cascade reaction, which utilizes a Lewis acid catalyst to facilitate the formation of the spirocyclic structure . This method is known for its high selectivity and good yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors to improve reaction efficiency and product purity.
化学反応の分析
Types of Reactions
1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Uniqueness
1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one is unique due to its combination of a spirocyclic structure with an oxazolidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
特性
IUPAC Name |
1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c22-17(5-10-21-9-2-12-23-21)20-11-7-18(15-20)6-1-8-19(14-18)13-16-3-4-16/h16H,1-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHNERZGBIPGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CCN3CCCO3)CN(C1)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6001022.png)

![3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B6001040.png)
![Ethyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B6001054.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6001062.png)
![1-(oxolan-2-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]triazole-4-carboxamide](/img/structure/B6001083.png)
![N'-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6001087.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6001095.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6001099.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B6001121.png)
![5-bromo-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6001125.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6001131.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B6001138.png)
